molecular formula C7H3ClF3NaO2S B13182275 Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate

Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate

Cat. No.: B13182275
M. Wt: 266.60 g/mol
InChI Key: YFMVYYINXHEKOG-UHFFFAOYSA-M
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Description

Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate is a chemical compound that features a trifluoromethyl group, a chlorine atom, and a sulfonate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles to the laboratory synthesis, with adjustments for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the functional groups attached to the benzene ring.

    Substitution: The chlorine atom and the trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate has several scientific research applications:

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability. The sulfonate group can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 4-chloro-3-(trifluoromethyl)benzene-1-sulfinate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C7H3ClF3NaO2S

Molecular Weight

266.60 g/mol

IUPAC Name

sodium;4-chloro-3-(trifluoromethyl)benzenesulfinate

InChI

InChI=1S/C7H4ClF3O2S.Na/c8-6-2-1-4(14(12)13)3-5(6)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1

InChI Key

YFMVYYINXHEKOG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)Cl.[Na+]

Origin of Product

United States

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